Glu-Ile-Leu-Asp-Val Versus Truncated Subpeptide Analogs: Minimal Core Sequence Determination for Cell Adhesion Inhibition
Direct comparison of Glu-Ile-Leu-Asp-Val (EILDV) with its subpeptide analogs (ILDV, EILD, ILD, LDV) in B16-BL6 murine melanoma cell adhesion assays establishes that only the full pentapeptide and the ILDV tetrapeptide analog retain significant inhibitory activity against fibronectin-mediated adhesion [1]. The tripeptide LDV was completely inactive, demonstrating that sequence length is a non-negotiable determinant of function [1].
| Evidence Dimension | Inhibition of B16-BL6 melanoma cell adhesion to fibronectin |
|---|---|
| Target Compound Data | Markedly inhibited cell adhesion (quantitative data not extracted from abstract; described as markedly inhibitory) |
| Comparator Or Baseline | ILDV: markedly inhibitory; EILD: slightly inhibitory; ILD: slightly inhibitory; LDV: inactive |
| Quantified Difference | ILDV retained activity comparable to EILDV; LDV showed complete loss of activity |
| Conditions | B16-BL6 murine melanoma cells; in vitro adhesion assay on fibronectin substrate |
Why This Matters
Confirms that the pentapeptide sequence is required for full adhesion-inhibitory activity—procurement of truncated analogs (e.g., LDV tripeptide) will yield inactive compounds for adhesion studies.
- [1] Kaneda Y, et al. Antimetastatic effect of synthetic Glu-Ile-Leu-Asp-Val peptide derivatives containing D-amino acids. Anticancer Drugs. 1997 Aug;8(7):702-707. doi:10.1097/00001813-199708000-00009. PMID: 9311447. View Source
